![molecular formula C13H16F3N B11807478 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine](/img/structure/B11807478.png)
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the trifluoroethyl group and the phenyl ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenyl ring contributes to the compound’s overall stability and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: Lacks the trifluoroethyl group, making it less potent in certain applications.
2-(2,2,2-Trifluoroethyl)piperidine: Lacks the phenyl ring, affecting its binding properties and stability.
4-Phenyl-2-(2,2,2-trifluoroethyl)pyrrolidine: Similar structure but with a five-membered ring instead of six
Uniqueness
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is unique due to the combination of the phenyl ring and the trifluoroethyl group. This combination enhances its binding affinity and stability, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H16F3N |
---|---|
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
4-phenyl-2-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2 |
InChI-Schlüssel |
SYNWUNZXYLHGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CC1C2=CC=CC=C2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.